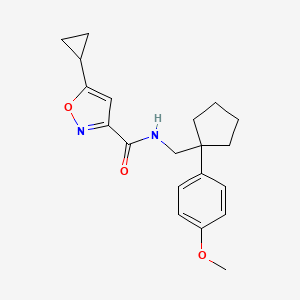

5-cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

5-cyclopropyl-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-16-8-6-15(7-9-16)20(10-2-3-11-20)13-21-19(23)17-12-18(25-22-17)14-4-5-14/h6-9,12,14H,2-5,10-11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVKKSGOAUAJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Cyclopropyl-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which has garnered interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 302.37 g/mol. The compound features a cyclopropyl group, an isoxazole ring, and a carboxamide functional group, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Hep3B (liver), HeLa (cervical), MCF-7 (breast).

- IC50 Values :

- Hep3B: Approximately 23 µg/ml.

- HeLa: Approximately 15.48 µg/ml.

- MCF-7: Approximately 39.80 µg/ml.

These findings suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth effectively .

The mechanism by which this compound exerts its anticancer effects may involve:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

- Reduction of Alpha-Fetoprotein Secretion : Significant reduction in secretion levels observed in treated Hep3B cells.

- Apoptosis Induction : Shift from necrosis to apoptosis in treated cells.

These mechanisms are crucial for the therapeutic efficacy of the compound against malignant cells .

Antioxidant Activity

In addition to its anticancer properties, the compound has demonstrated antioxidant activity. The antioxidant potential was evaluated using the DPPH assay, where it showed promising results compared to standard antioxidants like Trolox .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives:

- Study on Isoxazole-Amide Derivatives :

- Mechanistic Insights :

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents attached to the central isoxazole core and the nature of the side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Cyclopropyl vs. Other Substituents: The 5-cyclopropyl group in the target compound likely enhances metabolic stability compared to aliphatic chains (e.g., aminopropyl in ) due to reduced susceptibility to oxidative degradation .

- Aromatic vs. Aliphatic Moieties : The 4-methoxyphenyl group in the target compound may favor interactions with hydrophobic binding pockets, whereas the thiophene-pyridine system in could enable π-stacking or charge-transfer interactions .

Pharmacological Implications (Theoretical)

- Kinase Inhibition : Piperidine-containing isoxazoles (e.g., ) are reported as kinase inhibitors; the target’s rigid side chain may enhance selectivity for specific isoforms .

- Antimicrobial Activity : Thiophene-pyridine systems () are associated with antimicrobial properties, implying the target compound could be optimized for similar endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.